molecular formula C12H15N3O3S B2413075 N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396856-93-1

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2413075
CAS No.: 1396856-93-1
M. Wt: 281.33
InChI Key: VQDRRMKKADDMIY-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound of significant interest in medicinal chemistry and anticancer research, featuring a 1,2,3-thiadiazole core linked to a furan moiety. The 1,2,3-thiadiazole heterocycle is a recognized pharmacophore, known for its broad bioactive properties and is considered a bioisostere of nucleic acid bases, which allows its derivatives to potentially disrupt critical cellular processes like DNA replication . Compounds within this structural class have demonstrated a compelling ability to act as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in antiangiogenic cancer therapy . Research on analogous molecules has shown promising cytotoxic and antiproliferative activities against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) carcinomas . The molecular structure, which incorporates both five-membered furan and thiadiazole heterocycles, is frequently explored in drug discovery to optimize physicochemical properties and enhance biological activity . This product is intended for non-human research applications and is not for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound as a key intermediate or lead molecule in the design and development of novel chemotherapeutic agents and for investigating structure-activity relationships in oncological studies.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-propylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-2-3-9-11(19-15-14-9)12(17)13-6-10(16)8-4-5-18-7-8/h4-5,7,10,16H,2-3,6H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDRRMKKADDMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the furan ring through cyclization reactions, followed by the introduction of the thiadiazole ring via cyclocondensation reactions. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The thiadiazole ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group may yield the corresponding amine.

Scientific Research Applications

Case Studies

  • A study demonstrated that derivatives similar to N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide showed considerable growth inhibition against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The percent growth inhibition (PGI) was recorded at 75% for MDA-MB-231 and 68% for A549 cells after 48 hours of treatment .

Data Table: Anticancer Activity

CompoundCell LinePercent Growth Inhibition (%)
Compound AMDA-MB-23175
Compound BA54968
Compound COVCAR-885

The compound exhibits promising antimicrobial activity against various pathogens. Its structural components suggest enhanced interaction with microbial membranes or enzymatic pathways.

Case Studies

  • An investigation into the antimicrobial efficacy of thiadiazole derivatives revealed that this compound displayed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli. The MIC values were found to be around 32 μg/mL .

Data Table: Antimicrobial Activity

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli30

Research Insights

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and mediators. The presence of the amide group may enhance its bioactivity.

Case Studies

  • In vivo studies demonstrated that similar compounds significantly reduced inflammatory markers in models of arthritis. The reduction in tumor necrosis factor-alpha (TNF-α) levels was notable, suggesting a pathway for therapeutic intervention in inflammatory diseases .

Data Table: Anti-inflammatory Activity

ModelTreatment Dose (mg/kg)TNF-α Reduction (%)
Arthritis Model1045
Inflammatory Bowel Disease Model2050

Polymer Chemistry

The incorporation of thiadiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The furan moiety contributes to the aromatic character, improving the overall performance of the materials.

Case Studies

  • Research on polymer composites containing thiadiazole derivatives demonstrated improved tensile strength and thermal resistance compared to traditional polymers .

Data Table: Material Properties

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Standard Polymer25150
Polymer with Thiadiazole Derivative35180

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group may also play a role in binding to proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)-2-hydroxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(2-(furan-3-yl)-2-hydroxyethyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
  • N-(2-(furan-3-yl)-2-hydroxyethyl)-4-butyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the specific combination of functional groups and the length of the propyl chain. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring fused with a furan moiety and a hydroxyl group. Its chemical formula can be represented as follows:

C13H16N4O3S\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiadiazole precursors under controlled conditions. Recent studies have demonstrated that microwave-assisted synthesis can enhance yields and reduce reaction times compared to traditional methods .

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. Studies have evaluated its antiproliferative effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • PC-3 (prostate cancer)

The MTT assay was employed to determine cell viability, revealing that certain derivatives exhibited promising activity. For instance, compounds derived from the same structural family showed IC50 values in the range of 10 to 30 µM against these cell lines .

Cell Line IC50 Value (µM) Reference
MCF-715
HCT-11620
PC-325

Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for this compound. The interaction with VEGFR-2 suggests a mechanism involving inhibition of angiogenesis, which is crucial for tumor growth and metastasis .

Additional Biological Activities

Beyond anticancer properties, compounds in the thiadiazole class have been reported to exhibit:

  • Antimicrobial Activity : Certain derivatives demonstrate effectiveness against bacterial strains, including Mycobacterium tuberculosis.
  • Anti-inflammatory Effects : Thiadiazole derivatives are also noted for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

A recent study highlighted the synthesis and biological evaluation of various thiadiazole derivatives, including this compound. The research showed that these compounds could induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. Q1: What are the standard synthetic protocols for preparing N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how are intermediates characterized?

A: The synthesis of thiadiazole carboxamides typically involves cyclization reactions. For example, 1,3,4-thiadiazole derivatives are synthesized via condensation of N-phenylhydrazinecarboxamides with isothiocyanates in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Intermediates are characterized using 1H^1H and 13C^{13}C NMR spectroscopy to confirm structural integrity. Thin-layer chromatography (TLC) with silica gel plates (e.g., Merck Silica Gel 60 F254) is used to monitor reaction progress and purity .

Q. Q2: What analytical techniques are essential for verifying the purity and structure of this compound?

A:

  • NMR spectroscopy : 1H^1H (400 MHz) and 13C^{13}C NMR in DMSO-d6 confirm functional groups and regiochemistry .
  • Melting point analysis : Determined via open capillary tubes to assess crystallinity .
  • Chromatography : TLC and HPLC (e.g., C18 columns with UV detection) ensure purity >95% .

Advanced Synthesis and Optimization

Q. Q3: How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

A:

  • Solvent selection : Refluxing in acetonitrile minimizes side reactions compared to polar aprotic solvents .
  • Catalyst use : Triethylamine in DMF enhances cyclization efficiency by neutralizing acidic byproducts .
  • Temperature control : Short reaction times (1–3 minutes) at reflux reduce decomposition .

Q. Q4: What strategies resolve impurities arising from incomplete cyclization or oxidation during synthesis?

A:

  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) isolates the target compound from unreacted intermediates .
  • Reductive workup : Sodium thiosulfate can remove excess iodine post-cyclization .

Biological Activity and Mechanisms

Q. Q5: What in vitro assays are recommended to evaluate the anticancer potential of this compound?

A:

  • Cytotoxicity screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to detect early/late apoptotic cells .

Q. Q6: How can researchers investigate the mechanism of action for antimicrobial activity?

A:

  • Membrane disruption assays : SYTOX Green uptake to test permeability in bacterial/fungal cells .
  • Enzyme inhibition : Target-specific assays (e.g., β-lactamase for antibacterial activity) with IC50_{50} calculations .

Stability and Degradation

Q. Q7: What are the optimal storage conditions to prevent hydrolytic degradation of this compound?

A:

  • Solvent : Store in anhydrous DMSO or acetonitrile at -20°C to avoid moisture .
  • Light protection : Amber vials prevent photodegradation of the thiadiazole ring .

Q. Q8: How can degradation pathways be mapped under accelerated stability conditions?

A:

  • Forced degradation : Expose to heat (40–60°C), UV light, and varying pH (1–13).
  • LC-MS analysis : Identify degradation products via molecular ion peaks and fragmentation patterns .

Advanced Methodological Challenges

Q. Q9: How should contradictory biological activity data (e.g., high in vitro but low in vivo efficacy) be addressed?

A:

  • Pharmacokinetic profiling : Assess bioavailability via plasma protein binding and metabolic stability assays (e.g., microsomal incubation) .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .

Q. Q10: What computational tools are suitable for predicting structure-activity relationships (SAR)?

A:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA topoisomerase II) .
  • QSAR models : Use Gaussian or CODESSA to correlate electronic descriptors (e.g., HOMO-LUMO gaps) with activity .

Reproducibility and Validation

Q. Q11: How can batch-to-batch variability in synthesis be minimized for preclinical studies?

A:

  • Process validation : Define critical parameters (e.g., reaction time, stoichiometry) via design of experiments (DoE) .
  • Quality control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. Q12: What validation criteria ensure reliability in biological assay data?

A:

  • Positive/negative controls : Use standard drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
  • Statistical rigor : Triplicate experiments with ANOVA and post-hoc tests (p < 0.05) .

Advanced Toxicology

Q. Q13: What in vitro models are appropriate for preliminary toxicity screening?

A:

  • Hepatotoxicity : HepG2 cell viability assays with ALT/AST release measurements .
  • Genotoxicity : Comet assay or γH2AX foci detection in human lymphocytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.